molecular formula C19H20F3N5O2 B2703975 2-(morpholin-4-yl)-N-[4-(trifluoromethyl)phenyl]-5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-8-carboxamide CAS No. 2176070-33-8

2-(morpholin-4-yl)-N-[4-(trifluoromethyl)phenyl]-5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-8-carboxamide

Cat. No.: B2703975
CAS No.: 2176070-33-8
M. Wt: 407.397
InChI Key: QSVSCDGKEGQRAV-UHFFFAOYSA-N
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Description

2-(morpholin-4-yl)-N-[4-(trifluoromethyl)phenyl]-5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-8-carboxamide is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(morpholin-4-yl)-N-[4-(trifluoromethyl)phenyl]-5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-8-carboxamide typically involves multi-step organic reactions. One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The process generally starts with the preparation of key intermediates, such as 2-(trifluoromethyl)phenylboronic acid , which is then coupled with other reactants under palladium-catalyzed conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(morpholin-4-yl)-N-[4-(trifluoromethyl)phenyl]-5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-8-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the morpholino and phenyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(morpholin-4-yl)-N-[4-(trifluoromethyl)phenyl]-5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-8-carboxamide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(morpholin-4-yl)-N-[4-(trifluoromethyl)phenyl]-5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-8-carboxamide stands out due to its unique combination of a morpholino group and a trifluoromethyl-substituted phenyl ring. This structural uniqueness contributes to its distinct pharmacological and material properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-morpholin-4-yl-N-[4-(trifluoromethyl)phenyl]-6,7-dihydro-5H-pyrido[2,3-d]pyrimidine-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N5O2/c20-19(21,22)14-3-5-15(6-4-14)24-18(28)27-7-1-2-13-12-23-17(25-16(13)27)26-8-10-29-11-9-26/h3-6,12H,1-2,7-11H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSVSCDGKEGQRAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=C(N=C2N(C1)C(=O)NC3=CC=C(C=C3)C(F)(F)F)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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